N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dibromo-4-hydroxybenzaldehyde and 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction would produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, and inhibit their activity. The compound’s structure allows it to bind to specific sites on the enzyme, blocking its function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide is unique due to its specific substitution pattern, which includes bromine atoms and hydroxyl groupsThe presence of bromine atoms enhances its ability to form stable complexes with metal ions, making it particularly useful in coordination chemistry and catalysis .
Properties
Molecular Formula |
C14H10Br2N2O3 |
---|---|
Molecular Weight |
414.05 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br2N2O3/c15-10-5-8(6-11(16)13(10)20)7-17-18-14(21)9-3-1-2-4-12(9)19/h1-7,19-20H,(H,18,21)/b17-7+ |
InChI Key |
YLULAHKWQNSJQY-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)O |
Origin of Product |
United States |
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